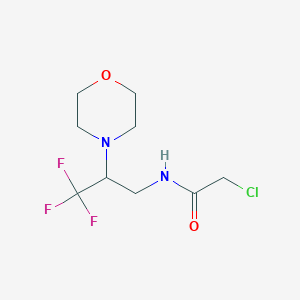

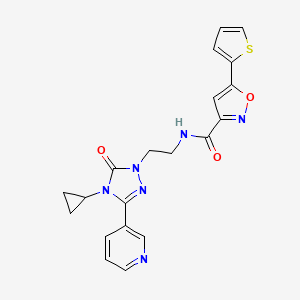

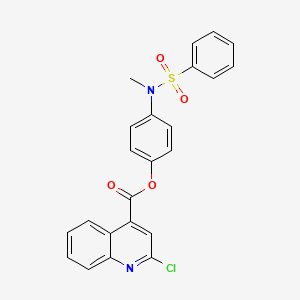

![molecular formula C18H23NO3 B3008903 3,4-二甲基-6-{[(2-苯乙基)氨基]-羰基}环己-3-烯-1-羧酸 CAS No. 425623-97-8](/img/structure/B3008903.png)

3,4-二甲基-6-{[(2-苯乙基)氨基]-羰基}环己-3-烯-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular and Crystal Structure Analysis

The molecular and crystal structure of a compound closely related to the one , 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been studied using X-ray structural examination. This compound is a product of the Diels-Alder reaction involving alloocimene and maleic or citraconic anhydrides, followed by ring opening with morpholine. The crystal structure is triclinic with specific lattice parameters and features two independent molecules within the unit cell. Both molecules exhibit an anti-conformation of the carboxylic group, which is stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen atom and the ketonic oxygen .

Synthesis Analysis

The synthesis of a functionalized cyclohexene skeleton, which is structurally similar to the target compound, has been achieved through a diastereoselective process. The synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a key intermediate in the production of GS4104, utilized L-serine as a starting material instead of the more commonly used (-)-shikimic acid or (-)-quinic acid. The synthesis involved key steps such as ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of the intermediates being confirmed by two-dimensional NMR studies .

Chemical Reactions Analysis

Although the specific chemical reactions of 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid are not detailed in the provided papers, the related compounds synthesized in the studies involve reactions such as the Diels-Alder reaction, ring-opening with amines, and ring-closing metathesis. These reactions are fundamental in constructing the cyclohexene core and introducing functional groups that define the final molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of similar compounds suggests that the physical properties such as solubility, melting point, and crystalline structure could be inferred based on the functional groups present and the overall molecular conformation. The chemical properties, including reactivity and stability, would be influenced by the presence of the carboxylic group, the substituted amine, and the cyclohexene ring system .

科学研究应用

分子和晶体结构研究

对与3,4-二甲基-6-{[(2-苯乙基)氨基]-羰基}环己-3-烯-1-羧酸结构相关的化合物进行的研究涉及检查它们的分子和晶体结构。例如,对2,3-二甲基-5-(2'-甲基丙-1'-烯基)-6-(吗啉基-4'-羰基)-环己-3-烯-1-羧酸的研究,这是Diels-Alder反应的产物,提供了对这种化合物的晶体学性质的见解(Mironova等人,2012)。

合成技术和应用

已经探索了各种合成技术,用于类似于3,4-二甲基-6-{[(2-苯乙基)氨基]-羰基}环己-3-烯-1-羧酸的化合物。例如,已经使用环己酮等化合物实现了5,6,7,8-四氢嘧啶并[4,5-b]-喹啉衍生物的简便合成,这证明了此类化合物在药物化学中的多样化学反应性和潜在应用(Elkholy & Morsy,2006)。

生物催化和酶促应用

已经对相关化合物的生物催化不对称化进行了大量研究,例如二甲基环己-4-烯-顺式-1,2-二羧酸酯,以生产用于合成生物活性分子的中间体。这项研究展示了在合成复杂分子中使用酶促过程的潜力(Meissner等人,2018)。

药物应用

对结构相似的化合物进行的研究导致了新型药物中间体的开发。例如,由环庚二烯衍生的对映体和非对映体纯氨基酸酯的合成是在创建生物活性类似物的重要步骤,证明了这些化合物在药物开发中的相关性(Shireman & Miller,2001)。

作用机制

未来方向

属性

IUPAC Name |

3,4-dimethyl-6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-12-10-15(16(18(21)22)11-13(12)2)17(20)19-9-8-14-6-4-3-5-7-14/h3-7,15-16H,8-11H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSJOPLRIITHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)

![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)